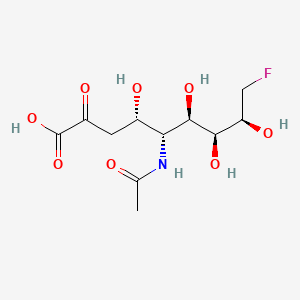

N-Acetyl-9-deoxy-9-fluoroneuraminic acid

Descripción general

Descripción

N-Acetyl-9-deoxy-9-fluoroneuraminic acid is a chemical compound with the molecular formula C11H18FNO8 and a molecular weight of 311.26 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-9-deoxy-9-fluoroneuraminic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-9-deoxy-9-fluoroneuraminic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can produce reduced forms with altered functional groups.

Aplicaciones Científicas De Investigación

N-Acetyl-9-deoxy-9-fluoroneuraminic acid has a wide range of scientific research applications, including:

Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways.

Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Acetyl-9-deoxy-9-fluoroneuraminic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to N-Acetyl-9-deoxy-9-fluoroneuraminic acid include:

Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions and metabolic processes.

N-acetyldopamine (NADA): A catecholamine used by insects as a precursor for cuticle hardening.

Uniqueness

This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds

Actividad Biológica

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9F-Neu5Ac) is a synthetic derivative of sialic acid, which plays crucial roles in various biological processes, particularly in cell signaling, immune response, and pathogen interaction. This article explores the biological activity of 9F-Neu5Ac, focusing on its synthesis, functional implications, and potential therapeutic applications.

Synthesis of this compound

The synthesis of 9F-Neu5Ac involves several chemical modifications to the naturally occurring N-acetylneuraminic acid (Neu5Ac). The process typically includes:

- Protection of Functional Groups : Initial steps involve protecting hydroxyl groups to prevent unwanted reactions.

- Fluorination : The introduction of a fluorine atom at the C-9 position is achieved through specific reagents such as diethylaminosulfur trifluoride, leading to the formation of 9-deoxy-9-fluoroneuraminic acid .

- Deprotection : Finally, protective groups are removed to yield the final product, ensuring that the functional integrity of the compound is maintained.

Inhibition of Sialidases

One of the primary biological activities of 9F-Neu5Ac is its role as an inhibitor of sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. This inhibition can have significant implications in:

- Viral Infections : Sialidases from viruses like influenza rely on sialic acids for host cell entry and release of progeny viruses. 9F-Neu5Ac has been shown to inhibit these enzymes effectively, thereby reducing viral replication .

- Cancer Metastasis : The compound also exhibits potential in cancer therapy by inhibiting sialyltransferases (STs), which are involved in the hypersialylation of cancer cell surfaces. This modification is often associated with increased metastatic potential .

Modulation of Immune Response

Sialic acids play a pivotal role in immune evasion by pathogens. By modifying the sialic acid landscape on cell surfaces, 9F-Neu5Ac can alter immune recognition:

- Immune Cell Interaction : Studies have indicated that fluorinated sialic acid analogs can modulate interactions between immune cells and pathogens, potentially enhancing or inhibiting immune responses depending on the context .

- Glycosylation Patterns : The incorporation of 9F-Neu5Ac into glycoproteins can influence their stability and recognition by lectins and other glycan-binding proteins, affecting cellular signaling pathways .

Antiviral Activity

A study demonstrated that 9F-Neu5Ac significantly reduced influenza virus titers in vitro. The compound's ability to mimic natural sialic acids while resisting enzymatic cleavage made it a promising candidate for antiviral drug development .

Cancer Research

In another investigation, 9F-Neu5Ac was tested on various cancer cell lines. It exhibited potent inhibitory effects on cell proliferation and migration by disrupting sialylation processes critical for tumor growth and metastasis. The compound showed IC50 values in the micromolar range against several sialyltransferases involved in these processes .

Table 1: Comparison of Biological Activities

| Compound | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| N-Acetylneuraminic Acid | Sialidase | 0.5 | Moderate inhibition |

| This compound | Sialidase | 0.1 | Strong inhibition |

| N-Acetyl-2-deoxy-2,3-didehydro-neuraminic Acid | Sialyltransferase | 0.05 | High inhibition |

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Significant reduction in viral replication |

| Cancer Metastasis | Inhibition of cell migration and proliferation |

| Immune Modulation | Altered immune cell interactions leading to enhanced responses |

Propiedades

IUPAC Name |

(4S,5R,6R,7S,8S)-5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYNAADKIUGQOQ-BOHATCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CF)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235096 | |

| Record name | N-Acetyl-9-deoxy-9-fluoroneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85819-28-9 | |

| Record name | N-Acetyl-9-deoxy-9-fluoroneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-9-deoxy-9-fluoroneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.